Ácido 2-carboxipirimidin-4-borónico

Descripción general

Descripción

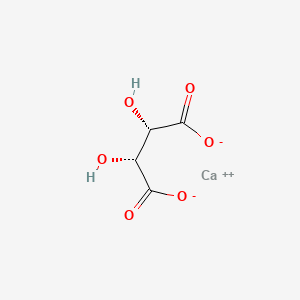

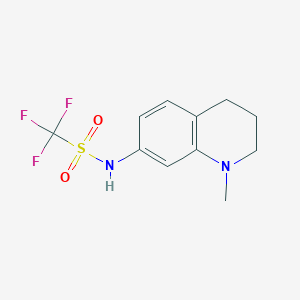

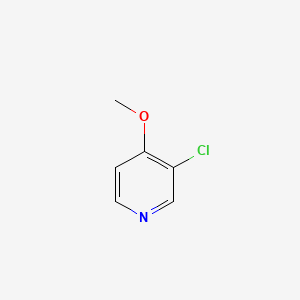

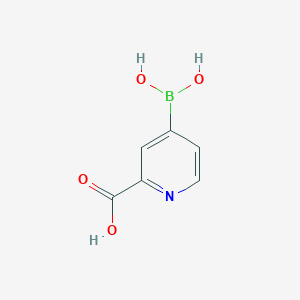

2-Carboxypyridine-4-boronic acid is an organic compound with the chemical formula C6H6BNO4 . It has a molecular weight of 166.93 .

Synthesis Analysis

The primary method for the synthesis of boronic acids, including 2-Carboxypyridine-4-boronic acid, is through the electrophilic trapping of an organometallic reagent with a boric ester .Molecular Structure Analysis

The linear formula of 2-Carboxypyridine-4-boronic acid is C6H6BNO4 .Chemical Reactions Analysis

Boronic acid, including 2-Carboxypyridine-4-boronic acid, mediated cis-diol conjugation is one of the best-studied reactions . It has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .Physical and Chemical Properties Analysis

2-Carboxypyridine-4-boronic acid has a molecular weight of 166.93 . The exact mass is 167.039 . The density is predicted to be 1.50±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Aplicaciones de Detección

Ácido 2-carboxipirimidin-4-borónico: es ampliamente utilizado en aplicaciones de detección debido a su capacidad para interactuar con dioles y bases de Lewis fuertes como aniones fluoruro o cianuro . Esta interacción es crucial para el desarrollo de ensayos homogéneos y sistemas de detección heterogéneos. El compuesto se puede utilizar en la interfaz del material de detección o dentro de la muestra a granel, lo que lo hace versátil para diversas tecnologías de detección.

Etiquetado Biológico y Manipulación de Proteínas

La porción de ácido bórico de ácido 4-boronopicolínico permite la unión selectiva a cis-dioles, que se encuentran comúnmente en los azúcares unidos a las proteínas. Esta propiedad se explota en el etiquetado biológico, lo que permite a los investigadores rastrear y manipular proteínas dentro de los entornos celulares . Es particularmente útil para estudiar los patrones de glicosilación de proteínas, que son importantes en la progresión de enfermedades y la señalización celular.

Desarrollo Terapéutico

Los ácidos bóricos, incluido el ácido 2-carboxipirimidin-4-borónico, muestran promesa en el desarrollo de terapias . Su capacidad para formar enlaces covalentes reversibles con los azúcares los convierte en candidatos adecuados para el diseño de fármacos que se dirigen a enzimas o receptores involucrados en el reconocimiento y procesamiento de carbohidratos.

Tecnologías de Separación

En química analítica, el ácido 4-boronopicolínico se puede utilizar para la separación de sacáridos y glicoconjugados. El grupo ácido bórico forma complejos con dioles, que se pueden explotar en técnicas cromatográficas para separar moléculas según su contenido de azúcar .

Electroforesis de Moléculas Glicadas

La interacción de los ácidos bóricos con las moléculas glicadas se utiliza en la electroforesis, lo que permite la separación de proteínas según su nivel de glicosilación. Esta aplicación es significativa en la investigación de la diabetes, donde es crucial controlar los niveles de hemoglobina glicosilada .

Sistemas de Liberación Controlada

This compound: se ha incorporado a polímeros para la liberación controlada de insulina . Los grupos de ácido bórico responden a los cambios en la concentración de glucosa, lo que los hace ideales para crear sistemas de entrega sensibles para el control de la diabetes.

Diagnóstico y Tratamiento del Cáncer

Estudios recientes han utilizado partículas magnéticas modificadas con ácido 4-boronopicolínico para la captura selectiva de biomoléculas de ácido siálico, que se sobreexpresan en el cáncer metastásico . Esta aplicación muestra potencial para el diagnóstico y tratamiento del cáncer al dirigirse al ácido siálico como biomarcador.

Unión de Alta Afinidad a los Ácidos Siálicos

Los ácidos bóricos heterocíclicos, incluido el ácido 4-boronopicolínico, han demostrado alta afinidad y selectividad para los ácidos siálicos. Estos residuos de azúcar están relacionados con el crecimiento tumoral y la progresión del cáncer, lo que hace que los ácidos bóricos sean valiosos en el estudio y el tratamiento potencial del cáncer .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 2-Carboxypyridine-4-boronic acid, also known as 4-Boronopicolinic acid, are sialic acids (SAs or N-acetylneuraminic acid), which are sugar residues intimately linked with tumor growth and cancer progression .

Mode of Action

4-Boronopicolinic acid demonstrates unusually high affinity and selectivity for sialic acids . The compound is known to reversibly interact with the diol groups found in sugars and glycoproteins . The exact mechanism is still elusive, although hydrogen bonding between the aromatic nitrogen and sa carboxyl group is proposed to play an assistive role .

Biochemical Pathways

The interaction of 4-Boronopicolinic acid with sialic acids affects the biochemical pathways associated with tumor growth and cancer progression . The compound’s ability to bind selectively to sialic acids can mediate a wide variety of physiological and pathological cell processes .

Pharmacokinetics

The compound is known to be a relatively stable and readily prepared organoboron reagent .

Result of Action

The molecular and cellular effects of 2-Carboxypyridine-4-boronic acid’s action primarily involve its interaction with sialic acids. This interaction can lead to changes in the expression of sialylated glycans, which are commonly associated with cancer progression, poor prognosis, and higher metastatic potential .

Action Environment

The action, efficacy, and stability of 4-Boronopicolinic acid are influenced by environmental factors, particularly pH. The compound’s interactions with sialic acids strengthen under the weakly acidic pH conditions associated with a hypoxic tumoral microenvironment . This property makes 4-Boronopicolinic acid particularly useful in targeting therapeutic agents to highly sialylated epitopes or tumor cells .

Análisis Bioquímico

Biochemical Properties

2-Carboxypyridine-4-boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are crucial in studying enzyme mechanisms and protein functions.

Cellular Effects

2-Carboxypyridine-4-boronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes and proteins, leading to changes in cellular functions. For instance, its interaction with specific proteins can modulate signaling pathways, thereby influencing gene expression and metabolic activities .

Molecular Mechanism

At the molecular level, 2-Carboxypyridine-4-boronic acid exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can inhibit or activate enzymes. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Carboxypyridine-4-boronic acid can change over time. Its stability and degradation are important factors to consider in experimental designs. Studies have shown that this compound remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular functions .

Dosage Effects in Animal Models

The effects of 2-Carboxypyridine-4-boronic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular functions, while higher doses could lead to toxic or adverse effects. Understanding the dosage-dependent effects is crucial for its safe and effective use in research .

Metabolic Pathways

2-Carboxypyridine-4-boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s role in these pathways is essential for understanding its broader impact on cellular functions .

Transport and Distribution

Within cells and tissues, 2-Carboxypyridine-4-boronic acid is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation, which can influence its activity and function. Understanding these transport mechanisms is vital for optimizing its use in biochemical research .

Subcellular Localization

2-Carboxypyridine-4-boronic acid exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct it to particular compartments or organelles, where it can exert its effects. Studying its subcellular localization provides insights into its precise role in cellular processes .

Propiedades

IUPAC Name |

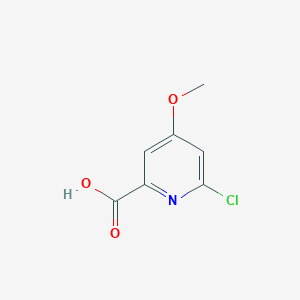

4-boronopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BNO4/c9-6(10)5-3-4(7(11)12)1-2-8-5/h1-3,11-12H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKBLCPJNBCIIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634896 | |

| Record name | 4-Boronopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-59-8 | |

| Record name | 4-Boronopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.